2-(Methylamino)ethyl acetate hydrochloride

Description

BenchChem offers high-quality 2-(Methylamino)ethyl acetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylamino)ethyl acetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

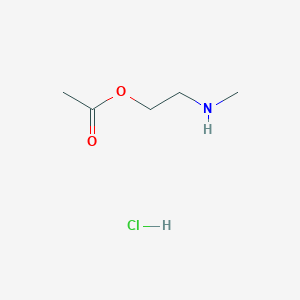

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(methylamino)ethyl acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-5(7)8-4-3-6-2;/h6H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFQJZQIIISQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Methylamino)ethyl acetate hydrochloride chemical structure and properties

Executive Summary

2-(Methylamino)ethyl acetate hydrochloride (CAS: 4527-98-4) is the hydrochloride salt of the acetic acid ester of N-methylethanolamine. Chemically defined as a "bis-nor" analog of the neurotransmitter acetylcholine (ACh), this compound lacks two of the three methyl groups found on the quaternary ammonium nitrogen of ACh.

This structural deviation makes it a critical probe in neuropharmacology and enzymology. It serves as a substrate to map the steric and electronic requirements of the Acetylcholinesterase (AChE) active site, specifically the anionic subsite and the acyl pocket. Unlike acetylcholine, which is hydrolyzed at the diffusion-controlled limit, 2-(methylamino)ethyl acetate exhibits significantly altered hydrolysis kinetics, providing insight into the "gating" mechanisms of cholinergic enzymes.

This guide details the chemical structure, validated synthesis protocols, analytical characterization, and biological properties of this compound.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

Nomenclature and Identity

| Property | Detail |

| IUPAC Name | 2-(Methylamino)ethyl acetate hydrochloride |

| Common Synonyms | Acetyl-N-methylethanolamine HCl; Bis-nor-acetylcholine |

| CAS Number | 4527-98-4 (HCl salt); 26921-43-7 (Free base) |

| Molecular Formula | |

| Molecular Weight | 153.61 g/mol |

| SMILES | CC(=O)OCCNC.Cl |

Physicochemical Properties

| Parameter | Value / Description |

| Physical State | White to off-white crystalline solid |

| Solubility | Highly soluble in water, methanol, and ethanol; insoluble in non-polar solvents (hexane, ether) |

| Hygroscopicity | Moderate to High (requires desiccation) |

| pKa (Predicted) | ~9.8 (Amine) |

| Stability | Susceptible to base-catalyzed hydrolysis; stable in acidic media |

Structural Visualization

The following diagram illustrates the chemical structure, highlighting the ester linkage and the secondary amine salt.

Synthesis & Production Protocols

Mechanistic Strategy: Selective O-Acylation

The synthesis of amino esters presents a chemoselectivity challenge. The starting material, 2-(methylamino)ethanol , contains both a nucleophilic amine (

-

Challenge: Reaction with an acylating agent (e.g., acetyl chloride) under neutral conditions preferentially yields the amide (N-acetylation) because the amine is more nucleophilic than the alcohol.

-

Solution: Protonation. By conducting the reaction in the presence of strong acid (HCl), the amine is converted to its ammonium salt (

). This cationic species is non-nucleophilic, forcing the acylating agent to react exclusively with the hydroxyl group to form the ester .

Experimental Protocol

Reagents:

-

Glacial Acetic Acid (excess) or Acetyl Chloride

-

Hydrogen Chloride (gas) or Thionyl Chloride (catalyst source)

-

Solvent: Anhydrous Ethanol or Dichloromethane (DCM)

Workflow:

-

Salt Formation: Dissolve 2-(methylamino)ethanol in anhydrous DCM. Cool to 0°C. Slowly bubble dry HCl gas through the solution to generate the hydrochloride salt in situ.

-

Esterification: Add an excess of Acetyl Chloride dropwise to the suspension, maintaining temperature <10°C.

-

Alternative (Fischer Method): Reflux the amino alcohol in glacial acetic acid with catalytic concentrated

or dry HCl.

-

-

Reflux: Heat the mixture to reflux (approx. 40-60°C depending on solvent) for 2–4 hours to drive the reaction to completion.

-

Isolation:

-

Evaporate the solvent and excess acetylating agent under reduced pressure.

-

The residue is the crude hydrochloride salt.

-

-

Purification: Recrystallize from a mixture of Ethanol/Diethyl Ether. The product precipitates as white crystals.[3]

-

Drying: Dry under vacuum over

to remove traces of water and acetic acid.

[1][2]

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

Solvent: Deuterium Oxide (

| Nucleus | Shift ( | Multiplicity | Assignment |

| 2.10 | Singlet (3H) | Acetyl methyl ( | |

| 2.75 | Singlet (3H) | N-methyl ( | |

| 3.35 | Triplet (2H) | N-methylene ( | |

| 4.35 | Triplet (2H) | O-methylene ( | |

| 20.5 | - | Acetyl methyl carbon | |

| 33.0 | - | N-methyl carbon | |

| 47.5 | - | N-methylene carbon | |

| 60.5 | - | O-methylene carbon | |

| 171.0 | - | Carbonyl carbon (Ester) |

Infrared Spectroscopy (FT-IR)

-

1735–1750 cm⁻¹: Strong Carbonyl (

) stretch (Ester). -

1200–1250 cm⁻¹: C-O-C stretch (Acetate).

-

2400–3000 cm⁻¹: Broad Ammonium (

) stretch (characteristic of amine salts).

Biological Properties & Applications[2][9]

Interaction with Acetylcholinesterase (AChE)

2-(Methylamino)ethyl acetate is a substrate for AChE, but its hydrolysis kinetics differ markedly from Acetylcholine (ACh).

-

Substrate Efficiency: The compound lacks the quaternary trimethylammonium headgroup of ACh. The positive charge in 2-(methylamino)ethyl acetate is localized on the protonated secondary amine.

-

Kinetics: Research indicates that "nor" (demethylated) analogs of ACh exhibit a lower

(turnover number) and altered -

Mechanism: The absence of the bulky trimethyl group reduces the binding affinity to the Peripheral Anionic Site (PAS) and the Trp286 residue, which are crucial for "trapping" ACh and guiding it into the active site gorge.

-

Hydrolysis Rate: Approximately 2% of the rate of Acetylcholine .[4] This slow hydrolysis makes it a useful tool for studying the rate-limiting steps of acylation and deacylation in the enzyme's catalytic triad.

Pharmacology

-

Receptor Agonism: It acts as a weak agonist at muscarinic receptors. The quaternary ammonium group is essential for high-affinity binding; the secondary amine provides significantly reduced potency.

-

Stability: In physiological buffers (pH 7.4), the compound is subject to spontaneous hydrolysis, though slower than AChE-mediated catalysis.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and prone to hydrolysis if exposed to moisture.

-

Spill Response: Neutralize with weak base (sodium bicarbonate) and clean with water. Avoid generating dust.

References

-

Sigma-Aldrich. (n.d.).[2] 2-(Methylamino)ethyl acetate hydrochloride Product Sheet. Retrieved from

-

PubChem. (n.d.).[5][1] 2-(Methylamino)ethyl acetate hydrochloride (CID 11528377).[5] National Library of Medicine. Retrieved from

-

Rosenberry, T. L., et al. (2013). Hydrolysis of low concentrations of the acetylthiocholine analogs... by acetylcholinesterase. Chemico-Biological Interactions. Retrieved from

-

GuideChem. (n.d.). 2-(Methylamino)ethyl acetate Properties and Synthesis. Retrieved from

-

BenchChem. (n.d.). Synthesis and Kinetics of Amino Ethyl Acetates. Retrieved from

Sources

- 1. 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Methylamino)ethanol for synthesis 109-83-1 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. 2-(Methylamino)ethyl acetate hydrochloride | C5H12ClNO2 | CID 11528377 - PubChem [pubchem.ncbi.nlm.nih.gov]

Role of 2-(Methylamino)ethyl acetate as a false cholinergic neurotransmitter

An In-depth Technical Guide on the Role of 2-(Methylamino)ethyl acetate as a False Cholinergic Neurotransmitter

Abstract

The cholinergic system, pivotal for a vast array of physiological functions including memory, attention, and muscle control, is primarily modulated by the neurotransmitter acetylcholine (ACh).[1] The concept of "false neurotransmitters"—compounds that mimic endogenous transmitters, are stored in synaptic vesicles, and released upon neuronal firing but possess altered postsynaptic activity—offers a powerful paradigm for modulating synaptic function.[2][3] This technical guide provides a comprehensive exploration of 2-(Methylamino)ethyl acetate, a structural analog of acetylcholine, as a candidate false cholinergic neurotransmitter. We delve into its synthesis, proposed mechanism of action, and a suite of robust experimental protocols designed to rigorously evaluate its lifecycle within the cholinergic synapse. This document is intended for researchers, neuroscientists, and drug development professionals seeking to understand and investigate novel modulators of cholinergic signaling.

The Cholinergic Synapse and the False Transmitter Hypothesis

The Canonical Lifecycle of Acetylcholine

Cholinergic neurotransmission is a tightly regulated, cyclical process. It begins with the synthesis of acetylcholine (ACh) from choline and acetyl-CoA by the enzyme choline acetyltransferase (ChAT) in the cytoplasm of cholinergic neurons.[4][5] Following synthesis, ACh is actively transported into synaptic vesicles by the vesicular acetylcholine transporter (VAChT). Upon the arrival of an action potential, these vesicles fuse with the presynaptic membrane, releasing ACh into the synaptic cleft. There, ACh can bind to and activate postsynaptic nicotinic (nAChRs) and muscarinic (mAChRs) receptors, propagating the nerve signal.[1][4] To ensure temporal precision, the signal is rapidly terminated by the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh into inactive choline and acetate.[6] A high-affinity choline transporter then reclaims the choline from the synaptic cleft for the synthesis of new ACh, a rate-limiting step in the cycle.[6][7]

The False Neurotransmitter Paradigm

A false neurotransmitter is a compound that structurally mimics an endogenous neurotransmitter, allowing it to be processed by the neuron's synthetic and transport machinery.[2] Such a molecule can be taken up by the presynaptic terminal, stored in vesicles, and released upon stimulation.[3] However, its defining characteristic is that it fails to fully replicate the action of the native transmitter at the postsynaptic receptor, often acting as a weak agonist or even an antagonist.[8] This leads to a dilution of the authentic neurotransmitter pool and a subsequent reduction in the efficacy of synaptic transmission. The concept, first credited to Irwin Kopin, provides a subtle yet powerful mechanism for neuromodulation.[2] While well-studied in monoaminergic systems, the exploration of cholinergic false transmitters remains a promising frontier.[8][9][10]

2-(Methylamino)ethyl acetate: A Candidate False Transmitter

2-(Methylamino)ethyl acetate (CAS 26921-43-7) is a primary candidate for investigation as a cholinergic false neurotransmitter due to its striking structural similarity to acetylcholine.[11][12] It possesses the core ester and quaternary amine functionalities, albeit with a secondary amine instead of a quaternary ammonium group, which may influence its interaction with transporters and receptors.

Physicochemical Properties

A comparative analysis of the physicochemical properties of 2-(Methylamino)ethyl acetate and acetylcholine is crucial for predicting its biological behavior.

| Property | 2-(Methylamino)ethyl acetate | Acetylcholine (ACh) | Rationale for Significance |

| Molecular Formula | C5H11NO2[12] | C7H16NO2+ | Similarity in elemental composition. |

| Molecular Weight | 117.15 g/mol [12] | 146.21 g/mol | Similar size may allow interaction with ACh binding sites. |

| Structure | CC(=O)OCCNC[12] | CC(=O)OCC3 | Key difference is the secondary amine vs. quaternary ammonium group. |

| Predicted pKa | 9.88 ± 0.10[11] | N/A (permanently charged) | Determines the ionization state at physiological pH, affecting transport and binding. |

| Predicted XLogP3 | -0.3[12] | -3.8 | Indicates relative lipophilicity, influencing membrane permeability. |

Synthesis and Characterization

The synthesis of 2-(Methylamino)ethyl acetate can be reliably achieved via direct esterification, a foundational reaction in organic chemistry.

This protocol describes a standard acid-catalyzed esterification.[13]

Materials:

-

N-methylethanolamine (1.0 eq)

-

Glacial Acetic Acid (1.2 eq)

-

Concentrated Sulfuric Acid (catalytic amount, ~0.05 eq)

-

Toluene

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Dean-Stark apparatus, round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Setup: Assemble the Dean-Stark apparatus with a 250 mL round-bottom flask and reflux condenser. Ensure all glassware is oven-dried.[14]

-

Reagents: To the flask, add N-methylethanolamine (1.0 eq), toluene (approx. 2 mL per mmol of N-methylethanolamine), and a magnetic stir bar.

-

Catalyst: Slowly and carefully add concentrated sulfuric acid (0.05 eq) to the stirring mixture.

-

Acid Addition: Add glacial acetic acid (1.2 eq) to the flask.

-

Reflux: Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Continue reflux until no more water is collected (typically 4-6 hours).

-

Quenching: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash sequentially with water (2x), saturated sodium bicarbonate solution (2x, until effervescence ceases), and brine (1x).

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via vacuum distillation to obtain pure 2-(Methylamino)ethyl acetate as a liquid.[14]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity against reference standards.

Proposed Mechanism of Action

The hypothesis that 2-(Methylamino)ethyl acetate acts as a false neurotransmitter is predicated on its ability to hijack several key steps in the ACh lifecycle.

-

Uptake: The compound may be a substrate for the high-affinity choline transporter, allowing it to accumulate in the presynaptic terminal.

-

Vesicular Packaging: It is hypothesized to compete with endogenous ACh for packaging into synaptic vesicles via VAChT.

-

Release: Upon neuronal depolarization, vesicles containing both ACh and 2-(Methylamino)ethyl acetate would release their contents into the synaptic cleft.

-

Receptor Interaction: At the postsynaptic membrane, 2-(Methylamino)ethyl acetate is expected to bind to nAChRs and mAChRs with a lower affinity or efficacy than ACh, resulting in a dampened postsynaptic response.

-

Degradation: Its susceptibility to hydrolysis by AChE will determine its residence time in the synapse and potential for prolonged, low-level receptor occupancy.

Experimental Protocols for Interrogation

A multi-tiered approach is required to validate the false neurotransmitter hypothesis, progressing from basic biochemical interactions to complex physiological responses.

In Vitro Characterization

Objective: To determine the binding affinity (Ki) of 2-(Methylamino)ethyl acetate for muscarinic and nicotinic acetylcholine receptors.

Methodology:

-

Preparation: Use membrane preparations from cells expressing specific human nAChR or mAChR subtypes (e.g., CHO or HEK293 cells) or from rodent brain tissue.

-

Competition Assay: Incubate the membrane preparations with a constant concentration of a high-affinity radioligand (e.g., [³H]N-methylscopolamine for mAChRs, [³H]epibatidine for nAChRs) and increasing concentrations of 2-(Methylamino)ethyl acetate.

-

Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Rapidly filter the samples through glass fiber filters to separate bound from free radioligand. Wash filters to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to calculate the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Objective: To assess the functional activity (EC50, Emax) of 2-(Methylamino)ethyl acetate at cholinergic receptors and its effect on acetylcholine levels.

Methodology (using LA-N-2 neuroblastoma cells): [15][16]

-

Cell Culture: Culture LA-N-2 cells, which endogenously express cholinergic machinery, in DMEM/Ham's F-12 medium.[17]

-

Treatment: Plate cells and allow them to adhere. Replace the medium with a low-choline assay medium. Treat cells with varying concentrations of 2-(Methylamino)ethyl acetate, acetylcholine (positive control), or vehicle.

-

Sample Collection: After a defined incubation period (e.g., 30 minutes), collect the supernatant (extracellular fraction). Lyse the cells with a suitable buffer (e.g., perchloric acid) to collect the intracellular fraction.[18]

-

Quantification: Measure the concentrations of both acetylcholine and 2-(Methylamino)ethyl acetate in both fractions using a validated analytical method such as LC-MS/MS.[19]

-

Functional Readout (e.g., Calcium Flux): For a direct measure of receptor activation, use cells loaded with a calcium-sensitive dye (e.g., Fura-2 AM). Measure the change in fluorescence upon compound addition to determine agonist or antagonist properties.

-

Analysis: Generate dose-response curves to calculate potency (EC50) and efficacy (Emax) relative to acetylcholine.

Objective: To determine if 2-(Methylamino)ethyl acetate is a substrate for or inhibitor of AChE.

Methodology (Ellman's Assay):

-

Principle: This colorimetric assay measures the product of thiocholine, which is generated when acetylthiocholine (a substrate analog) is hydrolyzed by AChE. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion.

-

Procedure: In a 96-well plate, combine a buffer solution (e.g., phosphate buffer, pH 8.0), purified AChE (from electric eel or human recombinant), and varying concentrations of 2-(Methylamino)ethyl acetate.

-

Pre-incubation: Pre-incubate the enzyme and test compound for a short period (e.g., 15 minutes).

-

Reaction Initiation: Add DTNB and acetylthiocholine to start the reaction.

-

Measurement: Monitor the increase in absorbance at 412 nm over time using a plate reader.

-

Analysis: Calculate the rate of reaction for each concentration. If the compound is an inhibitor, plot the percent inhibition versus log concentration to determine the IC50. To test if it is a substrate, run the reaction without acetylthiocholine and look for color development.

Ex Vivo and In Vivo Validation

Objective: To measure the uptake and stimulus-evoked release of 2-(Methylamino)ethyl acetate in a specific brain region (e.g., striatum or hippocampus) of a live animal.[19][20]

Methodology:

-

Surgery: Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest. Allow the animal to recover.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).

-

Basal Collection: Collect baseline dialysate samples for a stable period (e.g., 2 hours).

-

Administration: Administer 2-(Methylamino)ethyl acetate systemically (e.g., i.p.) or locally via reverse dialysis.

-

Stimulation: To evoke release, depolarize the neurons either chemically (by adding a high K+ concentration to the perfusion buffer) or electrically via a co-implanted electrode.

-

Sample Analysis: Analyze the collected dialysate fractions for acetylcholine and 2-(Methylamino)ethyl acetate content using HPLC coupled with electrochemical detection or mass spectrometry.[21]

-

Analysis: Plot the neurotransmitter concentrations over time to assess uptake into the brain and subsequent release upon stimulation.

Objective: To assess the physiological effect of 2-(Methylamino)ethyl acetate on a smooth muscle preparation rich in muscarinic receptors.[22][23]

Methodology:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the ileum. Mount the tissue segment in an organ bath containing warmed, oxygenated Tyrode's solution.

-

Transducer: Attach one end of the tissue to an isometric force transducer to record muscle contractions.

-

Dose-Response: After an equilibration period, add cumulative concentrations of acetylcholine to the bath to establish a control dose-response curve.

-

Test Compound: After washing the tissue and allowing it to return to baseline, generate a dose-response curve for 2-(Methylamino)ethyl acetate.

-

Analysis: Compare the potency (EC50) and maximal response (Emax) of 2-(Methylamino)ethyl acetate to that of acetylcholine. A significantly higher EC50 and/or lower Emax would be consistent with a weak agonist profile.

Data Interpretation and Future Directions

The collective data from these experiments will provide a comprehensive profile of 2-(Methylamino)ethyl acetate's cholinergic activity.

| Assay | Key Parameter(s) | Interpretation for False Transmitter Profile |

| Receptor Binding | Ki (nAChR, mAChR) | Measurable affinity for one or both receptor types. |

| Cell-Based Functional | EC50, Emax | Significantly higher EC50 and/or lower Emax compared to ACh. |

| AChE Assay | Hydrolysis Rate, IC50 | Slow hydrolysis by AChE (or none), and weak or no inhibition of AChE. |

| Microdialysis | CNS levels, Release | Detectable in brain dialysate; release is observed upon K+ or electrical stimulation. |

| Guinea Pig Ileum | EC50, Emax | Demonstrates weak agonist activity compared to acetylcholine. |

Therapeutic and Research Implications: Should 2-(Methylamino)ethyl acetate be confirmed as a false cholinergic neurotransmitter, it could serve as a valuable research tool for studying the subtleties of cholinergic transmission. Therapeutically, such a compound could represent a novel strategy for conditions characterized by cholinergic hyperactivity, offering a more nuanced "dampening" of the system rather than a complete blockade with traditional antagonists.

Future Research: Future studies should focus on exploring its effects in animal models of disease, such as epilepsy or dystonia.[24] Additionally, investigating its impact on cognitive functions like attention and memory through behavioral paradigms would be a critical next step.[25] The development of fluorescently tagged versions could also enable direct visualization of its uptake and release at individual synapses.[26]

References

-

Acetylcholine - Wikipedia. (Wikipedia) [Link]

-

Review of recent advances in analytical techniques for the determination of neurotransmitters - PMC. (National Center for Biotechnology Information) [Link]

-

The synthesis, transport, action, and degradation of acetylcholine in... - ResearchGate. (ResearchGate) [Link]

-

Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf. (National Center for Biotechnology Information) [Link]

-

A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PubMed. (National Center for Biotechnology Information) [Link]

-

A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - Research journals - PLOS. (PLOS) [Link]

-

Synthesis and metabolism of acetylcholine - Deranged Physiology. (Deranged Physiology) [Link]

-

Pathways of acetylcholine synthesis, transport and release as targets for treatment of adult-onset cognitive dysfunction - PubMed. (National Center for Biotechnology Information) [Link]

-

A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC. (National Center for Biotechnology Information) [Link]

-

A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One. (PLOS) [Link]

-

Cholinergic actions of false neurotransmitters: acetylpyrrolidinecholine - PubMed - NIH. (National Center for Biotechnology Information) [Link]

-

Cholinergic actions of false neurotransmitters: acetyldiethylcholine - PubMed - NIH. (National Center for Biotechnology Information) [Link]

-

Recent Advances in the Detection of Neurotransmitters - MDPI. (MDPI) [Link]

-

A schematic diagram of the new in vitro assay system The procedures to measure extracellular and intracellular acetylcholine levels are illustrated. - ResearchGate. (ResearchGate) [Link]

-

Cholinergic false transmitters: physiological and biochemical actions in central and peripheral systems - PubMed. (National Center for Biotechnology Information) [Link]

-

False neurotransmitter - Wikipedia. (Wikipedia) [Link]

-

Syntheses and pharmacological actions of 2-((2-chloroethyl)methylamino)ethyl acetate and some of its derivatives on the isolated guinea pig ileum - PubMed. (National Center for Biotechnology Information) [Link]

-

Enzymatic synthesis of a false cholinergic neurotransmitter: diethylaminoethyl acetate as a muscarinic agonist analog of acetylcholine - PubMed. (National Center for Biotechnology Information) [Link]

-

False neurotransmitter - Grokipedia. (Grokipedia) [Link]

-

3 - Organic Syntheses Procedure. (Organic Syntheses) [Link]

-

"Guidelines for pre-clinical assessment of the acetylcholine receptor-s" by Linda L. Kusner, Mario Losen et al. (George Washington University) [Link]

-

2-(Methylamino)ethyl acetate | C5H11NO2 | CID 11528378 - PubChem - NIH. (National Center for Biotechnology Information) [Link]

-

Fluorescent False Neurotransmitters Visualize Dopamine Release from Individual Presynaptic Terminals - PMC. (National Center for Biotechnology Information) [Link]

-

Effects of acetylcholine on neuronal properties, spatial novelty and behavioral uncertainty. (bioRxiv) [Link]

Sources

- 1. Acetylcholine - Wikipedia [en.wikipedia.org]

- 2. False neurotransmitter - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. Pathways of acetylcholine synthesis, transport and release as targets for treatment of adult-onset cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cholinergic actions of false neurotransmitters: acetyldiethylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cholinergic actions of false neurotransmitters: acetylpyrrolidinecholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cholinergic false transmitters: physiological and biochemical actions in central and peripheral systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. guidechem.com [guidechem.com]

- 12. 2-(Methylamino)ethyl acetate | C5H11NO2 | CID 11528378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-(Methylamino)ethyl acetate | Benchchem [benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. journals.plos.org [journals.plos.org]

- 16. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]

- 18. researchgate.net [researchgate.net]

- 19. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]

- 20. mdpi.com [mdpi.com]

- 21. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]

- 22. Syntheses and pharmacological actions of 2-((2-chloroethyl)methylamino)ethyl acetate and some of its derivatives on the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Enzymatic synthesis of a false cholinergic neurotransmitter: diethylaminoethyl acetate as a muscarinic agonist analog of acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. "Guidelines for pre-clinical assessment of the acetylcholine receptor-s" by Linda L. Kusner, Mario Losen et al. [hsrc.himmelfarb.gwu.edu]

- 25. DSpace [open.bu.edu]

- 26. Fluorescent False Neurotransmitters Visualize Dopamine Release from Individual Presynaptic Terminals - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Pharmacodynamics and Enzymatic Kinetics of 2-(Methylamino)ethyl Acetate Hydrochloride

Executive Summary

2-(Methylamino)ethyl acetate hydrochloride is a synthetic secondary amine analog of the neurotransmitter acetylcholine (ACh). Unlike ACh, which possesses a quaternary ammonium headgroup, this compound features a monomethyl-substituted nitrogen. This structural deviation results in a significant reduction in muscarinic agonist potency and altered enzymatic hydrolysis kinetics.

This guide analyzes the compound’s utility not as a therapeutic agent, but as a mechanistic probe . Its distinct interaction profile with the Muscarinic Acetylcholine Receptor (mAChR) and Acetylcholinesterase (AChE) validates critical structure-activity relationship (SAR) principles—specifically the role of the "cationic head" in receptor activation and the induced-fit mechanism of esterase catalysis.

Chemical Identity and Properties

| Property | Specification |

| IUPAC Name | 2-(Methylamino)ethyl acetate hydrochloride |

| Common Name | N-Methylaminoethyl acetate HCl |

| CAS Number | 4527-98-4 |

| Molecular Formula | |

| Molecular Weight | 153.61 g/mol |

| pKa (Amine) | ~9.8 (Calculated) |

| Physiological State | >99% Protonated (Cationic) at pH 7.4 |

| Solubility | Highly soluble in water, ethanol; hygroscopic |

Pharmacodynamics: Muscarinic Agonist Activity[1][2][3]

The "Cationic Head" Hypothesis

The primary determinant of muscarinic potency is the interaction between the ligand's cationic ammonium group and the orthosteric binding site of the receptor, specifically an aspartate residue (e.g., Asp105 in M1) and a cage of aromatic residues (Tyrosine/Tryptophan).

-

Acetylcholine (Quaternary): The permanent positive charge is diffusely distributed over three methyl groups. This spherical charge distribution optimizes cation-

interactions with the aromatic cage. -

2-(Methylamino)ethyl acetate (Secondary): Although protonated and positively charged at physiological pH, the charge is localized on the nitrogen atom. The reduction from three methyl groups to one results in:

-

Steric Mismatch: Loss of hydrophobic Van der Waals contacts within the receptor pocket.

-

Hydration Penalty: The protonated amine (

) can form hydrogen bonds with water, requiring higher desolvation energy to enter the hydrophobic binding pocket compared to the quaternary ammonium.

-

Relative Potency and Efficacy

Based on classic SAR studies (Ing's Rule of Five), the removal of methyl groups from the onium head leads to a precipitous drop in potency.

-

Affinity (

): The compound exhibits approximately 100-fold to 500-fold lower affinity for mAChRs compared to ACh. -

Intrinsic Efficacy: It acts as a partial agonist . While it can bind, the lack of the bulky trimethylammonium group fails to induce the full conformational shift in Transmembrane Helix 6 (TM6) required for maximal G-protein coupling.

Receptor Interaction Pathway (Visualization)

Figure 1: Comparative binding mechanism showing the loss of efficacy due to compromised cation-

Enzymology: Acetylcholinesterase (AChE) Kinetics[4][5]

The most significant application of 2-(Methylamino)ethyl acetate is in the kinetic dissection of AChE.

The Wilson Kinetic Model

Irwin B. Wilson's pivotal research utilized this compound to demonstrate that AChE hydrolysis involves a covalent acetyl-enzyme intermediate.

-

ACh Hydrolysis: Extremely fast (

). The rate-limiting step is often diffusion or a mix of acylation/deacylation, making it difficult to isolate individual constants. -

Analog Hydrolysis: 2-(Methylamino)ethyl acetate is a poor substrate .

-

It lacks the specific "anionic site" binding energy that aligns ACh perfectly for catalysis.

-

Result: The acylation rate is significantly slower.

-

Observation: The Arrhenius plot for this analog is linear (indicating a single rate-limiting step, likely acylation), whereas ACh shows a curved plot (indicating a change in the rate-limiting step with temperature).

-

Hydrolysis Workflow

Figure 2: Kinetic pathway highlighting the slow acylation step (

Experimental Protocols

In Vitro Organ Bath Assay (Guinea Pig Ileum)

To determine Muscarinic Agonist Potency (

Principle: The guinea pig ileum is rich in M3 muscarinic receptors. Contraction amplitude correlates with agonist activity.

-

Preparation: Harvest ileum segments (2-3 cm) from a male guinea pig.

-

Mounting: Suspend in an organ bath containing Tyrode’s solution at 37°C, aerated with 95%

/ 5% -

Equilibration: Apply 1g resting tension; equilibrate for 60 mins, washing every 15 mins.

-

Standard Curve: Administer cumulative doses of Acetylcholine (

M to -

Test Compound: Administer cumulative doses of 2-(Methylamino)ethyl acetate (

M to-

Note: Higher concentrations are required due to lower potency.

-

-

Data Analysis: Plot % of ACh

vs. Log[Concentration]. Calculate

Ellman’s Assay Modification for Weak Substrates

To determine Hydrolysis Rate (

Principle: Measure the production of thiocholine analogs (if using thio-variant) or couple with a pH indicator if using the acetate variant. Since the topic is the acetate, a pH-stat or colorimetric pH indicator method (cresol red) is often preferred over Ellman's (which requires a thio-ester).

Protocol (pH-Stat Method):

-

Reaction Mix: 5 mL of 2 mM buffer (low capacity) containing 0.1 M NaCl.

-

Substrate: Add 2-(Methylamino)ethyl acetate to final concentration of 10 mM.

-

Enzyme: Add 1 unit of purified AChE (electrophorus electricus).

-

Titration: Maintain pH at 7.4 using an autotitrator with 0.01 M NaOH.

-

Calculation: The rate of NaOH consumption equals the rate of acetic acid production (hydrolysis).

-

Control: Run a blank without enzyme to account for spontaneous hydrolysis (which is higher for secondary amines than quaternary due to intramolecular catalysis).

References

-

Barlow, R. B., & Ing, H. R. (1948). Curare-like action of polymethylene bis-quaternary ammonium salts. British Journal of Pharmacology, 3(4), 298. Link

-

Wilson, I. B., & Cabib, E. (1956). Acetylcholinesterase: Enthalpies and entropies of activation. Journal of the American Chemical Society, 78(1), 202-207. Link

-

Holzgrabe, U., et al. (2001). Muscarinic Receptor Agonists and Antagonists.[1][2][3] Molecules, 6, 142-143.[2] Link

-

Beckett, A. H. (1967). Stereochemical factors in biological activity.[4][5] In: Progress in Drug Research. Link

-

PubChem Compound Summary. (2023). 2-(Methylamino)ethyl acetate.[6][7] National Library of Medicine. Link

Sources

An In-depth Technical Guide to 2-(Methylamino)ethyl acetate hydrochloride (CAS 4527-98-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Methylamino)ethyl acetate hydrochloride (CAS 4527-98-4), a fine chemical intermediate with potential applications in pharmaceutical synthesis and research. This document details the compound's chemical and physical properties, outlines a robust synthesis protocol, describes key analytical methodologies for its characterization, and explores its potential applications based on its structural motifs. This guide is intended to serve as a valuable resource for researchers, chemists, and professionals involved in drug discovery and development.

Introduction

2-(Methylamino)ethyl acetate hydrochloride is a chemical compound that belongs to the class of amino acid esters. Its structure, featuring a secondary amine, an ester functional group, and its formulation as a hydrochloride salt, suggests its potential utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The hydrochloride salt form generally confers increased stability and water solubility compared to the free base. While specific applications for this compound are not extensively documented in publicly available literature, its structural relationship to other bioactive molecules suggests its potential as a precursor or intermediate.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-(Methylamino)ethyl acetate hydrochloride is essential for its handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 4527-98-4 | [1][2] |

| Molecular Formula | C₅H₁₂ClNO₂ | [2] |

| Molecular Weight | 153.61 g/mol | [1][2] |

| IUPAC Name | 2-(methylamino)ethyl acetate;hydrochloride | [2] |

| Synonyms | 2-(methylamino)ethyl acetate hydrochloride | [1][2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | Room temperature, under inert atmosphere | [1] |

| InChI Key | RSFQJZQIIISQBS-UHFFFAOYSA-N | [1][2] |

Synthesis of 2-(Methylamino)ethyl acetate hydrochloride

The synthesis of 2-(Methylamino)ethyl acetate hydrochloride can be approached through several synthetic strategies. A common and effective method involves the esterification of N-methylethanolamine followed by hydrochloride salt formation. A two-step process is outlined below, starting from the readily available N-methylethanolamine.

Synthesis Workflow

Experimental Protocol

Step 1: Synthesis of 2-(Methylamino)ethyl acetate (Free Base)

-

Apparatus Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagent Charging: Charge the flask with N-methylethanolamine (1.0 eq) and a suitable solvent such as dichloromethane.

-

Reaction: Cool the flask in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise from the dropping funnel while maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(Methylamino)ethyl acetate.

Step 2: Formation of 2-(Methylamino)ethyl acetate hydrochloride

-

Dissolution: Dissolve the crude 2-(Methylamino)ethyl acetate in a minimal amount of anhydrous ethyl acetate.

-

Acidification: While stirring, slowly add a 4M solution of hydrogen chloride in ethyl acetate until the precipitation of the hydrochloride salt is complete. The preparation of anhydrous HCl in ethyl acetate can be achieved by bubbling dry HCl gas through the solvent or by the reaction of acetyl chloride with ethanol in ethyl acetate.[3]

-

Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold, anhydrous ethyl acetate, and dry under vacuum to yield 2-(Methylamino)ethyl acetate hydrochloride as a solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized 2-(Methylamino)ethyl acetate hydrochloride.

Spectroscopic Analysis

| Technique | Expected Peaks / Signals for 2-(Methylamino)ethyl acetate |

| ¹H NMR | Signals corresponding to the methyl group of the acetate, the methylene groups of the ethyl chain, and the methyl group attached to the nitrogen. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the methyl carbon of the acetate, the two methylene carbons, and the N-methyl carbon. |

| IR Spectroscopy | A strong absorption band around 1740 cm⁻¹ characteristic of the C=O stretching of the ester group.[5] |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the free base (117.15 g/mol ).[6] |

Chromatographic Analysis

For purity assessment and quantification, chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective, particularly for detecting trace-level impurities.[7]

GC-MS Method (Adapted for the free base):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, then ramp to 250 °C.

-

Carrier Gas: Helium.

-

Detection: Mass spectrometer in full scan or Selected Ion Monitoring (SIM) mode.

LC-MS Method (for the hydrochloride salt):

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid.

-

Detection: Mass spectrometer with electrospray ionization (ESI) in positive ion mode.

Applications and Future Directions

While specific, documented applications of 2-(Methylamino)ethyl acetate hydrochloride are limited, its chemical structure suggests several potential areas of use in research and development:

-

Pharmaceutical Synthesis: As a bifunctional molecule, it can serve as a versatile building block. The secondary amine can be a site for further functionalization, and the ester group can be hydrolyzed to the corresponding alcohol, providing another reactive site. Its structural similarity to neurotransmitter analogs and other bioactive molecules makes it an interesting starting material for the synthesis of novel therapeutic agents.

-

Precursor for Active Pharmaceutical Ingredients (APIs): It could potentially be used in the synthesis of APIs where a methylamino-ethyl-oxy motif is required.

-

Material Science: The compound could be explored as a monomer or a modifying agent in the synthesis of functional polymers.

Further research is warranted to explore the full potential of this compound in various fields of chemical synthesis and drug discovery.

Safety Information

2-(Methylamino)ethyl acetate hydrochloride should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-(Methylamino)ethyl acetate hydrochloride is a chemical intermediate with promising potential for application in synthetic chemistry, particularly in the realm of pharmaceutical development. This guide has provided a detailed overview of its properties, a plausible synthesis route with a step-by-step protocol, and methods for its analytical characterization. While its specific applications are yet to be fully explored, its structural features make it a compound of interest for further investigation by the scientific community.

References

Sources

- 1. 2-(Methylamino)ethyl acetate hydrochloride | 4527-98-4 [sigmaaldrich.com]

- 2. 2-(Methylamino)ethyl acetate hydrochloride | C5H12ClNO2 | CID 11528377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-(Methylamino)ethyl acetate | C5H11NO2 | CID 11528378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Page loading... [wap.guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Mechanism of Action of Sarcosine Ethyl Ester Hydrochloride Derivatives: A Technical Guide for Drug Development Professionals

Introduction: Targeting the Glutamatergic Synapse in Schizophrenia

The pathophysiology of schizophrenia is complex, but a compelling body of evidence points to the hypofunction of the N-methyl-D-aspartate (NMDA) receptor, a critical component of glutamatergic neurotransmission.[1][2] Unlike direct agonists which can lead to excitotoxicity, a more nuanced therapeutic strategy involves modulating the NMDA receptor's co-agonist site, which requires glycine for activation. The synaptic concentration of glycine is meticulously regulated by the Glycine Transporter 1 (GlyT1), located primarily on glial cells surrounding the synapse.[3] By inhibiting GlyT1, we can increase the ambient levels of glycine, thereby potentiating NMDA receptor function and offering a promising approach to treating the debilitating symptoms of schizophrenia.[2][4]

This guide provides an in-depth exploration of a specific class of GlyT1 inhibitors: derivatives of sarcosine ethyl ester hydrochloride. We will dissect their mechanism of action, structure-activity relationships, and the critical experimental workflows used to validate their therapeutic potential.

The Sarcosine Scaffold: From Endogenous Amino Acid to Therapeutic Precursor

Sarcosine (N-methylglycine) is an endogenous amino acid that is a weak, competitive inhibitor of GlyT1.[5][6] While its direct therapeutic use is limited, its core structure provides a foundational scaffold for developing more potent and selective inhibitors.[7] The ethyl ester hydrochloride form, sarcosine ethyl ester hydrochloride , is a key starting material in pharmaceutical synthesis.[8] Its utility lies in its enhanced solubility and bioavailability, making it an excellent building block for creating more complex, potent, and drug-like derivatives designed to target GlyT1.[8][9]

Core Mechanism of Action: Potentiating NMDA Receptor Function via GlyT1 Inhibition

The primary mechanism of action for sarcosine derivatives is the inhibition of the GlyT1 transporter. This action unfolds through a precise sequence of events at the tripartite synapse, which consists of the presynaptic neuron, the postsynaptic neuron, and the surrounding glial cells (astrocytes).

-

Binding and Inhibition of GlyT1: Sarcosine derivatives bind to the GlyT1 transporter on astrocytes. Depending on their specific chemical structure, these inhibitors can be classified into two main categories:

-

Sarcosine-based inhibitors , such as the early lead compound ALX-5407, which tend to bind to an inward-facing pocket of the transporter.[4] Many of these early derivatives exhibit noncompetitive and apparently irreversible inhibition, suggesting a slow dissociation from their binding site.[7][10]

-

Non-sarcosine-based inhibitors , which were developed later to improve pharmacokinetic properties and reduce side effects. These compounds, like SSR504734, often bind to an outward-facing pocket and typically act as competitive and reversible inhibitors.[4][10]

-

-

Increased Synaptic Glycine: By blocking GlyT1-mediated reuptake, the concentration of glycine in the synaptic cleft increases.[4]

-

Enhanced NMDA Receptor Activation: This elevated synaptic glycine leads to greater occupancy of the glycine co-agonist site on the NMDA receptor. This does not activate the receptor on its own but potentiates its response to glutamate released from the presynaptic neuron.[11] The net result is an enhancement of NMDA receptor-dependent signaling, counteracting the receptor hypofunction implicated in schizophrenia.[2]

Signaling Pathway at the Glutamatergic Synapse

Caption: Workflow for the [³H]Glycine Uptake Assay to determine inhibitor potency.

Protocol 2: In Vivo Efficacy in a Pharmacological Model of Schizophrenia

To assess therapeutic potential, derivatives are tested in animal models that mimic the cognitive deficits of schizophrenia. The MK-801-induced cognitive impairment model is widely used, as MK-801 is an NMDA receptor antagonist. [12][13] Objective: To determine if a sarcosine derivative can reverse the cognitive deficits induced by MK-801 in a Novel Object Recognition (NOR) test.

Methodology:

-

Animal Acclimation: Rodents (rats or mice) are acclimated to the testing environment and apparatus (an open field box) for several days to reduce novelty-induced stress.

-

Drug Administration: Animals are divided into groups: Vehicle + Vehicle, Vehicle + MK-801, and Test Compound + MK-801. The test compound (sarcosine derivative) or its vehicle is administered at a specific time point before the task begins.

-

Induction of Deficit: MK-801 (or saline for control) is administered typically 30 minutes before the training phase to induce a cognitive deficit.

-

Training Phase (Familiarization): Each animal is placed in the open field box containing two identical objects and is allowed to explore them for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded.

-

Inter-trial Interval: The animal is returned to its home cage for a retention interval (e.g., 1-24 hours).

-

Testing Phase (Recognition): The animal is returned to the box, where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar versus the novel object is recorded.

-

Data Analysis: A discrimination index (DI) is calculated: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A healthy animal will spend significantly more time exploring the novel object (high DI). An MK-801-impaired animal will show no preference (DI near zero). A successful therapeutic compound will reverse this deficit, resulting in a significantly higher DI compared to the MK-801-only group. [12] Ancillary Motor Control: It is crucial to run a separate cohort of animals through a motor function test, such as the rotarod test, to ensure the test compound does not cause sedation or ataxia, which could confound the results of the cognitive task. [12][14]

Beyond GlyT1: A Dual-Action Mechanism

Intriguingly, the sarcosine moiety itself possesses a more complex pharmacological profile than initially understood. Research has shown that in addition to being a GlyT1 inhibitor, sarcosine can also act as a direct co-agonist at the NMDA receptor's glycine binding site. [15]Furthermore, it has been identified as an agonist at the inhibitory glycine receptor (GlyR). [5][16]This multi-target engagement means that sarcosine-based derivatives may exert their effects through more than one mechanism, a critical consideration for drug development and understanding the full spectrum of their physiological effects.

Conclusion and Future Directions

Sarcosine ethyl ester hydrochloride derivatives represent a rationally designed class of compounds targeting the glutamatergic deficit in schizophrenia. Their core mechanism of action—the inhibition of GlyT1 to enhance NMDA receptor function—is well-supported by a wealth of preclinical data. The journey from the simple endogenous amino acid sarcosine to potent, selective inhibitors illustrates a successful application of medicinal chemistry principles. While early sarcosine-based compounds faced challenges with side effects like motor dysfunction, this spurred the development of newer, non-sarcosine-based inhibitors with improved safety profiles. [7][17]The continued exploration of this target, informed by the deep mechanistic understanding outlined in this guide, holds significant promise for delivering a new generation of therapeutics for schizophrenia and other disorders of NMDA receptor hypofunction.

References

-

Scientists Elucidate Role of GlyT1 in Anti-schizophrenia Drugs. (2024, March 21). Chinese Academy of Sciences. [Link]

-

Sur, C., & Kinney, G. G. (2016). Glycine Transporter 1 Inhibitors and the Promise of a New Schizophrenia Therapy. ACS Medicinal Chemistry Letters. [Link]

-

Hashimoto, K. (2006). Glycine Transport Inhibitors for the Treatment of Schizophrenia. Recent Patents on CNS Drug Discovery. [Link]

-

Chue, P. (2013). Glycine reuptake inhibition as a new therapeutic approach in schizophrenia. Current Pharmaceutical Design. [Link]

-

Hashimoto, K. (2006). Glycine Transport Inhibitors as Therapeutic Agents for Schizophrenia. Recent Patents on CNS Drug Discovery. [Link]

-

BioIVT. (n.d.). GLYT1 (SLC6A9) Transporter Assay. BioIVT. [Link]

-

Harsing, L. G., Jr., et al. (2006). Sarcosine-Based Glycine Transporter Type-1 (GlyT-1) Inhibitors Containing Pyridazine Moiety: A Further Search for Drugs with Potential to Influence Schizophrenia Negative Symptoms. Journal of Medicinal Chemistry. [Link]

-

Hashimoto, K., et al. (2015). Efficacy of a glycine transporter 1 inhibitor TASP0315003 in animal models of cognitive dysfunction and negative symptoms of schizophrenia. Psychopharmacology. [Link]

-

Manolessou, E., & Handforth, A. (2022). Glycinergic Modulation of Pain in Behavioral Animal Models. Frontiers in Molecular Neuroscience. [Link]

-

Rosenbrock, H., et al. (2021). Effects of the Glycine Transporter-1 Inhibitor Iclepertin (BI 425809) on Sensory Processing, Neural Network Function, and Cognition in Animal Models Related to Schizophrenia. The Journal of Neuroscience. [Link]

-

Brown, J. A., et al. (2006). Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Varga, B., et al. (2024). Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. Biomedicines. [Link]

-

Trivedi, S., et al. (2011). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. Journal of Biomolecular Screening. [Link]

-

Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular Pharmacology. [Link]

-

Pinard, E., et al. (2010). Sarcosine derivatives: the first potent and selective described GlyT1 inhibitors. Chimia. [Link]

-

Zhang, H. X., et al. (2009). The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist. Journal of Neurophysiology. [Link]

-

Wikipedia. (n.d.). Sarcosine. Wikipedia. [Link]

-

Zhang, H. X., et al. (2009). The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist. Washington University School of Medicine. [Link]

-

Lindsley, C. W., et al. (2006). GlyT-1 Inhibitors: From Hits to Clinical Candidates. Current Topics in Medicinal Chemistry. [Link]

-

Shaanxi Bloom Tech Co., Ltd. (n.d.). Ethyl Sarcosinate Hydrochloride CAS 52605-49-9. Shaanxi Bloom Tech Co., Ltd. [Link]

-

Zhang, H. X., et al. (2009). The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. Neuropsychopharmacology. [Link]

-

Pioneer Biotch. (2025, January 10). What are the main uses of Sarcosine methyl ester hydrochloride?. Pioneer Biotch. [Link]

Sources

- 1. Glycine Transport Inhibitors for the Treatment of Schizophrenia [openmedicinalchemistryjournal.com]

- 2. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. english.cas.cn [english.cas.cn]

- 5. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sarcosine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. bloomtechz.com [bloomtechz.com]

- 10. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Efficacy of a glycine transporter 1 inhibitor TASP0315003 in animal models of cognitive dysfunction and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. profiles.wustl.edu [profiles.wustl.edu]

- 17. Glycinergic Modulation of Pain in Behavioral Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

The Historical Significance and Pharmacological Profile of 2-(Methylamino)ethyl Acetate in the Exploration of Cholinergic Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide delves into the history and scientific role of 2-(Methylamino)ethyl acetate, a simple yet informative analog of acetylcholine (ACh). We will explore its synthesis, its place within the foundational structure-activity relationship (SAR) studies of cholinergic agonists, and the critical insights it provided into the molecular requirements for receptor interaction. For researchers in pharmacology and drug development, understanding the journey of such fundamental analogs offers a masterclass in the logic of molecular modification and its impact on biological activity.

The Quest for Understanding Acetylcholine: The Rationale for Analogs

Acetylcholine (ACh) is a neurotransmitter of paramount importance, mediating a vast array of physiological functions through two main classes of receptors: nicotinic and muscarinic.[1][2] Its actions range from muscle contraction at the neuromuscular junction to complex processes in the autonomic and central nervous systems.[1][3] However, the therapeutic utility of acetylcholine itself is severely limited by its rapid hydrolysis by acetylcholinesterase (AChE) and its lack of receptor selectivity.[1][4]

This inherent instability and broad activity profile spurred early 20th-century researchers to synthesize and study a wide range of structural analogs. The primary goals of this research were twofold:

-

To elucidate the specific molecular features of ACh responsible for its potent activity (a field now known as Structure-Activity Relationship or SAR).

-

To develop more stable and receptor-selective compounds with therapeutic potential.

It is within this context of systematic molecular dissection that simple analogs like 2-(Methylamino)ethyl acetate emerge not as therapeutic agents themselves, but as crucial chemical probes.

2-(Methylamino)ethyl Acetate: A Deliberate Step Down in Complexity

The structure of acetylcholine features a positively charged quaternary ammonium group, an ethylene bridge, and an acetate ester.[5] Early SAR studies systematically modified each of these three components. 2-(Methylamino)ethyl acetate (CAS 26921-43-7) represents a key modification of the "onium group," replacing the quaternary trimethylammonium head of ACh with a secondary methylamino group.[4][6]

This was not a random alteration. The decision to synthesize and test this compound was driven by a fundamental question: Is the permanent positive charge of the quaternary ammonium group essential for cholinergic activity? By studying a tertiary amine analog (which is protonated and positively charged at physiological pH) and a secondary amine like 2-(Methylamino)ethyl acetate, researchers could directly probe the importance of the charge and the steric bulk at the nitrogen center for receptor affinity and intrinsic efficacy.

Figure 1: Comparison of Acetylcholine and 2-(Methylamino)ethyl Acetate structures.

Synthesis and Chemical Profile

2-(Methylamino)ethyl acetate is a synthetic intermediate in organic and pharmaceutical chemistry.[7] Its preparation is a classic example of esterification.

Primary Synthesis Route: Fischer-Speier Esterification

The most common and direct method for synthesizing 2-(Methylamino)ethyl acetate is the Fischer-Speier esterification.[7] This acid-catalyzed reaction involves heating N-methylethanolamine with acetic acid.

Causality Behind Experimental Choices:

-

Reactants: N-methylethanolamine and acetic acid are chosen for being the direct structural precursors to the target molecule.[7]

-

Catalyst: A strong acid catalyst, such as sulfuric acid, is essential. It protonates the carbonyl oxygen of the acetic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of N-methylethanolamine.[7]

-

Reaction Conditions: The reaction is reversible. To drive the equilibrium toward the formation of the ester product, the reaction is typically heated, and the water generated as a byproduct is removed.[7]

Figure 2: General workflow for the synthesis of 2-(Methylamino)ethyl acetate.

Experimental Protocol: Synthesis of 2-(Methylamino)ethyl Acetate

The following is a representative protocol based on the principles of Fischer-Speier esterification.[7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine N-methylethanolamine (1.0 eq) and excess acetic acid (2.0-3.0 eq), which can also serve as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

-

Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by observing the amount of water collected.

-

Quenching and Neutralization: After the reaction is complete (typically when no more water is collected), cool the mixture to room temperature. Carefully and slowly neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure 2-(Methylamino)ethyl acetate.

Pharmacological Insights from a Simplified Analog

The study of 2-(Methylamino)ethyl acetate and similar secondary/tertiary amine analogs was instrumental in solidifying a cornerstone of cholinergic SAR.

The "Rule of Five" and the Onium Head

Early research established that for maximal muscarinic activity, the atom at the cationic head should be a quaternary ammonium group, and the three alkyl substituents should ideally be methyl groups. This is often related to Ing's "Rule of Five," which noted the high activity of compounds with a chain of five atoms between the nitrogen and the terminal hydrogen of the acetyl group. While this rule has been refined, the principle of the quaternary head remains.

Impact of Replacing the Quaternary Ammonium Group

Replacing the quaternary ammonium group with a secondary or tertiary amino group leads to a significant decrease in muscarinic activity.[4] Compounds with primary, secondary, or tertiary amino groups are generally less active than their quaternary ammonium counterparts.[4]

Causality Behind Lower Potency:

-

Reduced Affinity: The permanent, non-pH-dependent positive charge of the quaternary ammonium group in ACh is crucial for the initial ionic interaction with a complementary anionic site (e.g., an aspartate residue) in the binding pocket of muscarinic and nicotinic receptors.[8] While the secondary amine of 2-(Methylamino)ethyl acetate is largely protonated at physiological pH, its binding interaction is weaker and more pH-dependent.

-

Steric Factors: The three methyl groups of the quaternary head also contribute to the affinity through van der Waals interactions within the receptor's binding site. Replacing these with hydrogens (as in primary or secondary amines) reduces these favorable interactions.

| Compound | Structure of "Onium" Head | Relative Potency | Key Takeaway |

| Acetylcholine | -N⁺(CH₃)₃ | High | The quaternary ammonium group is optimal for high potency.[4][5] |

| 2-(Methylamino)ethyl acetate | -NH(CH₃) | Low (Predicted) | Replacement of the quaternary group with a secondary amine drastically reduces activity.[4] |

| Diethylaminoethyl acetate | -N(C₂H₅)₂ | Very Low | A tertiary amine analog, demonstrates significantly lower potency than ACh.[9] |

Conclusion: The Enduring Lesson of a Simple Molecule

2-(Methylamino)ethyl acetate is not a drug and holds no therapeutic value. Its significance is purely historical and educational. It represents a critical step in the logical, systematic investigation of a neurotransmitter's structure. The study of this and other simple analogs allowed researchers to deconstruct the acetylcholine molecule and assign functional importance to its constituent parts.

The dramatic loss of activity observed when moving from a quaternary to a secondary amine provided unequivocal evidence for the critical role of the cationic head in high-affinity binding to cholinergic receptors. This foundational knowledge, gleaned from simple molecules, paved the way for the design of more complex and clinically successful cholinergic agents and antagonists that continue to impact medicine today.

References

-

Lambrecht, G. (1976). Structure-activity relationships of cyclic acetylcholine analogues of the piperidinol and thiacyclohexanol series. Experientia, 32(3), 365-367. [Link]

-

Lambrecht, G. (1981). [Structure and conformation-activity relationships of cyclic acetylcholine analogues / 12th communication: Synthesis and cholinergic properties of stereoisomeric 3-acetoxythiacyclohexanes (author's transl)]. Arzneimittelforschung, 31(4), 634-640. Retrieved from [Link]

-

Lambrecht, G., & Mutschler, E. (1982). [Structure- and conformation-activity relationship of heterocyclic acetylcholine analogs. 13. Cholinergic properties of tertiary and quaternary 4-acetoxyquinuclidines]. Arzneimittelforschung, 32(2), 130-134. Retrieved from [Link]

-

SAR (Structure activity relationship ) of directly acting cholinergic Drugs. (n.d.). CUTM Courseware. Retrieved February 24, 2026, from [Link]

-

Hamid, A. A. (2021, October 25). Cholinergic agonists; stereochemistry and structure-activity relationships (SAR); products, & Cholinesterase inhibitor. College of Pharmacy, Organic Pharmaceutical Chemistry II. Retrieved from [Link]

-

2-(Methylamino)ethyl acetate | C5H11NO2 | CID 11528378 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Rowell, P. P., & Chiou, C. Y. (1986). Enzymatic synthesis of a false cholinergic neurotransmitter: diethylaminoethyl acetate as a muscarinic agonist analog of acetylcholine. General Pharmacology: The Vascular System, 17(4), 477-480. [Link]

-

2-(Methylamino)ethyl acetate hydrochloride | C5H12ClNO2 | CID 11528377 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Acetylcholine - Wikipedia. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

-

Makriyannis, A., Sullivan, R. F., & Mautner, H. G. (1972). Conformational Relationships Between Analogs of Acetylcholine and Those of Local Anesthetics in Solution. Proceedings of the National Academy of Sciences, 69(11), 3416-3419. Retrieved from [Link]

-

Acetylcholine | Chemistry | Research Starters - EBSCO. (n.d.). EBSCO. Retrieved February 24, 2026, from [Link]

-

Lukas, R. J. (2001). Translational Impact of Basic Research Studies of Nicotinic Acetylcholine Receptors. Journal of the American Medical Association, 286(9), 1047-1049. Retrieved from [Link]

-

Overview: Acetylcholine Receptor (Muscle AChR) Binding Antibody, Serum. (n.d.). Mayo Clinic Laboratories. Retrieved February 24, 2026, from [Link]

-

Okitsu, T., & Kandori, H. (2021). Vibrational analysis of acetylcholine binding to the M2 receptor. Scientific Reports, 11(1), 7629. [Link]

Sources

- 1. Acetylcholine - Wikipedia [en.wikipedia.org]

- 2. Acetylcholine | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 3. barrowneuro.org [barrowneuro.org]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Page loading... [guidechem.com]

- 7. 2-(Methylamino)ethyl acetate | Benchchem [benchchem.com]

- 8. Vibrational analysis of acetylcholine binding to the M2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic synthesis of a false cholinergic neurotransmitter: diethylaminoethyl acetate as a muscarinic agonist analog of acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Chemoenzymatic Synthesis of 2-(Methylamino)ethyl Acetate: A High-Selectivity Protocol

Executive Summary & Application Scope

Target Molecule: 2-(Methylamino)ethyl acetate (also known as

Mechanistic Principles & Strategy

The Enzymatic Advantage

Lipases (EC 3.1.1.3) operate via a Serine-Histidine-Aspartate catalytic triad. In the active site of CALB (Novozym 435), the binding pocket is deep and narrow.

-

Kinetic Resolution: The primary hydroxyl group of

-methylethanolamine fits easily into the oxyanion hole, facilitating rapid nucleophilic attack on the acyl-enzyme intermediate. -

Steric Hindrance: The secondary amine (

-methyl group) faces significant steric clash within the active site, retarding the rate of -

Result: Under kinetic control, CALB produces the ester (Target) with >95% selectivity over the amide.

The Instability Factor ( Migration)

Once the ester is released from the enzyme into the bulk solvent, it is subject to chemical rearrangement. The free secondary amine can attack the adjacent ester carbonyl via a 5-membered cyclic intermediate, leading to the amide. This process is pH-dependent and accelerated by heat and basicity.

Figure 1: Reaction pathway showing the kinetic competition between ester and amide formation, and the critical stabilization step.

Materials & Equipment

Reagents

| Component | Grade/Spec | Role |

| >98%, anhydrous | Substrate | |

| Vinyl Acetate | >99%, stabilized | Irreversible Acyl Donor |

| Novozym 435 | Immobilized CALB | Biocatalyst |

| MTBE or Toluene | HPLC Grade, Dried | Solvent (Hydrophobic) |

| HCl in Dioxane | 4.0 M solution | Acid Trap/Precipitation |

| Molecular Sieves | 4Å, activated | Water Scavenger |

Equipment

-

Thermostatic orbital shaker (set to 40°C).

-

Glass reaction vials with PTFE-lined caps.

-

Vacuum filtration setup (sintered glass).

-

Rotary evaporator (bath temp < 35°C).

Experimental Protocol

Phase 1: Pre-Reaction Preparation

-

Enzyme Drying: Weigh Novozym 435 (20 mg/mmol substrate) and dry in a desiccator over

for 24 hours. Note: Trace water promotes hydrolysis of the acyl donor and product. -

Solvent Drying: Store MTBE (Methyl tert-butyl ether) over activated 4Å molecular sieves for 24 hours.

Phase 2: Enzymatic Transesterification

-

Substrate Solution: In a reaction vial, dissolve

-methylethanolamine (75 mg, 1.0 mmol) in dry MTBE (5 mL). -

Acyl Donor Addition: Add Vinyl Acetate (258 mg, 3.0 mmol, 3 equivalents).

-

Why Vinyl Acetate? The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde (volatile). This renders the reaction irreversible, driving it to completion.

-

-

Initiation: Add the dried Novozym 435 beads (20 mg).

-

Incubation: Seal the vial and place in the orbital shaker at 40°C and 200 rpm .

-

Monitoring: Monitor reaction progress via TLC (SiO2, MeOH:DCM 1:9) or GC-MS every 30 minutes.

-

Stop Criteria: Terminate reaction when substrate conversion reaches >95% (typically 2–4 hours). Do not over-incubate , as prolonged exposure increases the risk of amide formation.

-

Phase 3: Workup & Acid Trapping (Crucial Step)

-

Filtration: Filter the reaction mixture rapidly through a sintered glass funnel to remove the enzyme beads. Wash the beads with 1 mL dry MTBE.

-

Acidification: Immediately add 4.0 M HCl in Dioxane (0.3 mL, 1.2 eq) to the filtrate dropwise while stirring at 0°C.

-

Isolation: Evaporate the solvent and excess vinyl acetate under reduced pressure (Rotavap) at low temperature (<35°C).

-

Purification: Triturate the resulting solid with cold diethyl ether to remove any non-polar impurities. Filter and dry under vacuum.

Phase 4: Characterization

-

Yield: Expected isolated yield of HCl salt: 85–92%.

-

NMR (DMSO-

Workflow Visualization

Figure 2: Operational workflow emphasizing the acid-trap intervention point.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Amide Content | Reaction time too long; pH neutral/basic. | Reduce reaction time. Ensure immediate acidification after filtration. |

| Low Conversion | Wet solvent/enzyme; Enzyme inactive. | Dry solvents over molecular sieves. Dry enzyme over |

| Product Hydrolysis | Moisture ingress during workup. | Perform filtration and acidification under inert atmosphere ( |

| Low Solubility of Substrate | Solvent polarity too low (e.g., pure Hexane). | Switch to MTBE or Toluene, or use a co-solvent system (Hexane:THF 9:1). |

References

-

Gotor, V. (1999). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry, 7(10), 2189-2197. Link

-

Sánchez, V. M., et al. (2006). Lipase-catalyzed synthesis of chiral amino esters and amides: A review. Tetrahedron: Asymmetry, 17(17), 2419-2429. Link

-

Puertas, S., et al. (2009). N-acylation of ethanolamine using lipase: a chemoselective catalyst.[6] Journal of Chemical Technology & Biotechnology. Link

-